molecular formula C12H15ClN2O B1400198 1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one CAS No. 1379527-02-2

1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one

Cat. No. B1400198
M. Wt: 238.71 g/mol
InChI Key: XUDCGBBALDNPIO-UHFFFAOYSA-N
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Description

This compound is a chemical with the molecular formula C12H15ClN2O and a molecular weight of 238.71 g/mol. It is used for the prevention and treatment of oilseed rape sclerotinia, and it has good preventive effects and significant yield-increasing effects .

Scientific Research Applications

Synthesis and Structural Analysis

1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one and its derivatives have been synthesized and structurally characterized in various studies. For example, a study synthesized a novel compound by cyclization reaction of dimethyl 5,5-diphenylpyrrolidine-2,4-dicarboxylate and 4-chlorophenyl isothiocyanate. The compound's structure was characterized using NMR, FT-IR, MS, and HRMS techniques, and its stereochemistry was determined by X-ray diffraction (Nural et al., 2018). Another study involved the reaction of 3,4-di-t-butylthiophene 1-oxide with 2-methylene-1,3-dimethylimidazolidine, yielding several products including a dimerization product and 1,3-dimethyl-2-imidazolidinone (Nakayama et al., 2001).

Antimicrobial and Anticancer Properties

Several derivatives of 1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one have been explored for their antimicrobial and anticancer properties. A study synthesized a series of novel compounds, which were screened for in vitro antibacterial activity against various bacterial strains, showing moderate to potent activities (Bhatt & Sharma, 2017). Another research focused on compounds that exhibited significant antitumor effects in vivo, like R115777, an inhibitor of farnesyl protein transferase (Venet et al., 2003).

Pharmacological Activities

Derivatives of 1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one have been identified with various pharmacological activities, including central activity, especially antinociceptive and serotonergic properties (Matosiuk et al., 2005). This showcases the potential for developing new therapeutic agents.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of these compounds with biological targets. For instance, a study on novel 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents revealed insights into overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

Corrosion Inhibition

Some derivatives have been explored for their role in corrosion inhibition. A study on thiazole derivatives as efficient corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution highlighted their potential in industrial applications (Yadav et al., 2015).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-12(2)8-14-11(16)15(12)7-9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDCGBBALDNPIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)N1CC2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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